molecular formula C8H15ClN2O B2823000 (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride CAS No. 863399-51-3

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride

Cat. No.: B2823000
CAS No.: 863399-51-3
M. Wt: 190.67
InChI Key: XEQJRKVGZGSWQV-UHFFFAOYSA-N
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Description

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-imidazole and tert-butyl alcohol .

  • Reaction Steps: The imidazole ring is first alkylated using tert-butyl alcohol under acidic conditions to introduce the tert-butyl group at the 4-position.

  • Hydroxylation: The resulting compound is then hydroxylated at the 2-position to form (4-tert-butyl-1H-imidazol-2-yl)methanol .

  • Conversion to Hydrochloride: The free base is finally converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a batch reactor where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.

  • Purification: The crude product is purified using crystallization techniques to obtain the final product with high purity.

Chemical Reactions Analysis

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

  • Reduction: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophiles such as ammonia (NH3) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Imidazole-2-carboxylic acid derivatives.

  • Reduction: Imidazole-2,4-diamine derivatives.

  • Substitution: Various substituted imidazoles.

Scientific Research Applications

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • Imidazole: The parent compound without the tert-butyl group.

  • 1-Methylimidazole: Similar structure but with a methyl group instead of tert-butyl.

  • 2-Methylimidazole: Another positional isomer with a methyl group at the 2-position.

The presence of the tert-butyl group in This compound provides increased steric hindrance and stability compared to its analogs, making it unique in its chemical and biological properties.

Properties

IUPAC Name

(5-tert-butyl-1H-imidazol-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-8(2,3)6-4-9-7(5-11)10-6;/h4,11H,5H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJRKVGZGSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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